molecular formula C6H11N3O2 B12858976 5-Amino-1-isopropoxy-1h-pyrazol-4-ol

5-Amino-1-isopropoxy-1h-pyrazol-4-ol

Cat. No.: B12858976
M. Wt: 157.17 g/mol
InChI Key: MRGRRQFABSAZCN-UHFFFAOYSA-N
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Description

5-Amino-1-isopropoxy-1h-pyrazol-4-ol is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropoxy-1h-pyrazol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like MnO2.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts . The conditions often involve mild temperatures and aqueous environments to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, which can further undergo cyclization to form fused heterocyclic compounds .

Scientific Research Applications

5-Amino-1-isopropoxy-1h-pyrazol-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropoxy-1h-pyrazol-4-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as p38MAPK and cyclin-dependent kinases, which are involved in inflammatory and cancer pathways . Its unique structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1H-pyrazolo[4,3-b]pyridine

Uniqueness

5-Amino-1-isopropoxy-1h-pyrazol-4-ol stands out due to its isopropoxy group, which imparts unique chemical properties and enhances its biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

5-amino-1-propan-2-yloxypyrazol-4-ol

InChI

InChI=1S/C6H11N3O2/c1-4(2)11-9-6(7)5(10)3-8-9/h3-4,10H,7H2,1-2H3

InChI Key

MRGRRQFABSAZCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1C(=C(C=N1)O)N

Origin of Product

United States

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